molecular formula C9H5ClO3 B8487786 3-Chloro-1-benzofuran-6-carboxylic acid

3-Chloro-1-benzofuran-6-carboxylic acid

Cat. No.: B8487786
M. Wt: 196.58 g/mol
InChI Key: YCMZUKRVNAJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-benzofuran-6-carboxylic acid is a benzofuran derivative characterized by a chlorine substituent at position 3 and a carboxylic acid group at position 6 of the fused benzene-furan ring system. Benzofuran derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. However, detailed experimental data on its physicochemical properties (e.g., pKa, boiling point) are scarce in publicly available literature, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

3-chloro-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-4H,(H,11,12)

InChI Key

YCMZUKRVNAJELS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Chloro-1-benzofuran-6-carboxylic acid, two structurally analogous benzofuran derivatives are analyzed below. Key differences in substituent positions and functional groups highlight how structural variations impact physicochemical behavior.

Structural and Functional Group Comparisons

  • This compound : Chlorine at position 3, carboxylic acid at position 5.
  • 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3) : Chlorine at position 5, fluorine at position 6, carboxylic acid at position 2 .
  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid (CAS 1208402-13-4) : Chlorine at position 6, phenyl group at position 3, carboxylic acid at position 2 .

The position of the carboxylic acid (2 vs. 6) affects electronic distribution and acidity. Ortho-substituted carboxylic acids (position 2) often exhibit lower pKa values due to proximity to the electron-withdrawing furan oxygen, enhancing acidity.

The chlorine substituent at position 3 in the target compound introduces steric and electronic effects distinct from chlorine at positions 5 or 6 in the analogs. Additionally, the phenyl group in 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid increases molecular bulk and lipophilicity, altering solubility and reactivity compared to non-aryl-substituted derivatives.

Physicochemical Properties

The table below summarizes available data for the two analogs, with inferred trends for the target compound:

Property 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid This compound (Inferred)
Molecular Formula C₉H₄ClFO₃ C₁₅H₉ClO₃ C₉H₅ClO₃
Molar Mass (g/mol) Not reported 272.68 ~198.59 (calculated)
Density (g/cm³) Not reported 1.390±0.06 Likely 1.3–1.5 (benzofuran typical range)
Boiling Point (°C) Not reported 426.1±45.0 Moderate (lower than 426°C due to smaller size)
pKa Not reported 2.24±0.30 Higher than 2.24 (carboxylic acid at position 6)
Key Substituents Cl (5), F (6), COOH (2) Cl (6), Ph (3), COOH (2) Cl (3), COOH (6)

Implications of Substituent Variations

  • In contrast, the target compound’s carboxylic acid at position 6 may exhibit weaker acidity due to reduced electron withdrawal.
  • Steric and Lipophilic Effects : The phenyl group in 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid raises molar mass and density, likely reducing aqueous solubility compared to the target compound .
  • Reactivity : Chlorine at position 3 in the target compound may direct electrophilic substitution reactions to position 2 or 4, differing from analogs with chlorine at positions 5 or 6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.